Bis(3-trimethoxysilylpropyl)-N-methylamine is a specialized dipodal aminosilane featuring six hydrolyzable methoxy groups and a central tertiary amine. In industrial procurement and advanced materials research, it is primarily selected as a crosslinker, adhesion promoter, and surface modifier. Unlike standard monopodal silanes, its dual-silane (bis-silane) structure provides higher crosslinking density and network durability. Furthermore, the N-methyl substitution offers basicity and filler-interaction capabilities without the nucleophilic reactivity associated with primary or secondary amines, making it a critical precursor in sensitive polymerization environments [1].
Substituting Bis(3-trimethoxysilylpropyl)-N-methylamine with a standard monopodal silane like 3-aminopropyltrimethoxysilane (APTES) results in significantly lower hydrolytic stability, leading to premature failure in aqueous or high-humidity environments[1]. Alternatively, substituting it with its closest structural analog, the secondary amine Bis(3-trimethoxysilylpropyl)amine, introduces a reactive N-H bond. In reactive resin systems, this nucleophilic N-H bond can cause unwanted side reactions (such as Schiff base formation or premature acylation). In anionic polymerization processes, such as the production of modified solution-polymerized styrene-butadiene rubber (S-SBR), unprotected secondary amines react with alkali metal initiators, terminating the polymer chain prematurely unless costly protection and deprotection steps are employed [2].
The dipodal structure of Bis(3-trimethoxysilylpropyl)-N-methylamine allows it to form up to six oxane bonds with a substrate, compared to the maximum of three formed by monopodal silanes like APTES. This structural advantage translates to a massive increase in the resistance to hydrolysis. Dipodal silanes exhibit an estimated 100,000-fold (10^5) greater hydrolysis resistance than conventional monopodal coupling agents in aqueous environments [1].
| Evidence Dimension | Hydrolysis resistance of the siloxane bond network |
| Target Compound Data | ~10^5 relative resistance (dipodal structure) |
| Comparator Or Baseline | Standard monopodal silanes (baseline of 1) |
| Quantified Difference | 100,000x greater hydrolytic stability |
| Conditions | Aqueous immersion and primer applications |
Procurement for marine coatings, exterior primers, and high-humidity adhesives must prioritize dipodal silanes to prevent catastrophic delamination.
In the synthesis of functionalized elastomers (e.g., for low-rolling-resistance tires), the modifying agent must interact with fillers like carbon black or silica without quenching the active polymerization centers. Bis(3-trimethoxysilylpropyl)-N-methylamine features a tertiary amine that is chemically inert to alkali metal initiators (e.g., organolithium compounds). In contrast, using a secondary or primary aminosilane results in immediate reaction with the alkali metal, requiring complex and costly protective group chemistry to achieve the same end-capping efficiency[1].
| Evidence Dimension | Reactivity with alkali metal initiators |
| Target Compound Data | Inert (allows direct end-capping) |
| Comparator Or Baseline | Secondary/Primary aminosilanes (highly reactive/quenching) |
| Quantified Difference | Eliminates the need for protection/deprotection synthetic steps |
| Conditions | Anionic polymerization of conjugated dienes |
Using the N-methyl variant drastically simplifies the manufacturing workflow of modified rubbers by eliminating multi-step protection chemistry.
With six hydrolyzable methoxy groups per molecule, Bis(3-trimethoxysilylpropyl)-N-methylamine provides double the theoretical crosslinking sites of standard trialkoxysilanes. When formulated into moisture-cured sealants or periodic mesoporous organosilicas (PMOs), this high functional group density produces a significantly tighter, more rigid polysiloxane network, enhancing the mechanical modulus and structural integrity of the final cured matrix [1].
| Evidence Dimension | Hydrolyzable functional group density |
| Target Compound Data | 6 methoxy groups per molecule |
| Comparator Or Baseline | APTES (3 methoxy groups per molecule) |
| Quantified Difference | 2x theoretical crosslinking sites per molecule |
| Conditions | Moisture-curing and sol-gel network formation |
Allows formulators to achieve higher mechanical strength and tighter interphase networks at lower molar loadings compared to conventional silanes.
Due to its inertness to alkali metals compared to secondary amines, this compound is a highly efficient end-capping agent for solution-polymerized styrene-butadiene rubber (S-SBR). The tertiary amine interacts strongly with carbon black and silica fillers to reduce rolling resistance, while the bis-silane structure ensures robust coupling to the polymer matrix without requiring protective chemistry [1].
Leveraging its 100,000-fold increase in hydrolytic stability over monopodal silanes, this compound is highly suited for formulating primers and adhesion promoters for metals and glass exposed to continuous aqueous immersion or harsh weathering [2].
In epoxy, polyurethane, or aldehyde-rich formulations where a primary or secondary amine would cause premature gelation or unwanted side reactions, the N-methyl tertiary amine provides necessary basicity and catalytic properties while remaining chemically stable during storage and processing [2].
Irritant